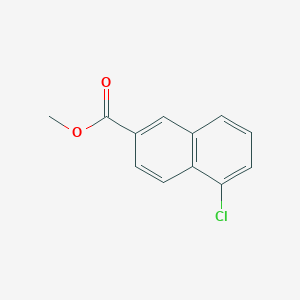

Methyl 5-chloro-2-naphthoate

Description

Significance of Naphthoate Derivatives in Contemporary Chemical Science

Naphthoate derivatives, esters of naphthoic acid, are a class of compounds that have garnered considerable attention in scientific research. Their inherent aromaticity and potential for diverse functionalization make them valuable building blocks in organic synthesis. Researchers have explored their use as intermediates in the creation of more complex molecules with specific biological or material properties. For instance, certain hydroxynaphthoate (B12740854) derivatives are recognized for their biological and medicinal properties, serving as precursors for anti-carcinogenic compounds. ossila.com The introduction of different functional groups onto the naphthalene (B1677914) core can significantly alter the electronic and steric properties of the molecule, leading to a wide array of potential applications. The esterification of naphthoic acids, such as in the formation of methyl or ethyl naphthoates, can influence properties like solubility and reactivity, which is a key consideration in synthetic strategies. ossila.comresearchgate.net

Overview of Research Directions for Substituted Naphthoate Esters

The research landscape for substituted naphthoate esters is diverse and expanding. A primary focus is on their role as versatile intermediates in organic synthesis. For example, they can be utilized in the construction of complex heterocyclic compounds, which are pivotal in the development of pharmaceuticals and agrochemicals. smolecule.com Another significant research avenue is the investigation of their biological activities. Derivatives of naphthoic acid have been explored for potential antimicrobial and anticancer properties. ossila.comsmolecule.com Furthermore, the modification of the ester group or the introduction of various substituents on the naphthalene ring allows for the fine-tuning of a compound's properties, a strategy often employed in drug discovery and materials science. ossila.comvulcanchem.com Future research is likely to continue exploring novel synthetic methodologies to create a wider range of substituted naphthoate esters and to systematically evaluate their potential in various scientific and technological applications. vulcanchem.com

Note: All compound names mentioned in this article are listed in the table at the end.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloronaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBLHVYEVXVQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 5 Chloro 2 Naphthoate and Its Precursors

Advanced Synthetic Pathways for Naphthoate Scaffolds

Modern organic synthesis provides several powerful tools for constructing the complex architecture of naphthalene (B1677914) derivatives. These include one-pot reactions, domino sequences, regioselective functionalization, and specific oxidation methods.

One-Pot Synthesis Approaches for Naphthoate-Based Heterocycles (e.g., Quinoline, Pyranone, Cyclohexenone Moieties)

A significant advancement in the synthesis of functionalized naphthoates is the development of one-pot procedures that combine multiple reaction steps without isolating intermediates. rsc.org A mild and efficient one-pot synthetic pathway has been developed for creating new naphthoate-based scaffolds that incorporate quinoline, pyranone, and cyclohexenone moieties. rsc.orgresearchgate.net This process involves a multi-step reaction between acenaphthoquinone and various 1,3-diketones in the presence of different primary aliphatic or benzylic alcohols. rsc.orgrsc.org

The reaction proceeds through a sequential addition/oxidation mechanism. rsc.org The initial step is a metal-free addition of acenaphthoquinone and a 1,3-diketone, which is followed by the oxidative cleavage of the resulting vicinal diols' C-C bond using periodic acid (H₅IO₆) at room temperature. rsc.orgrsc.org In this sequence, the alcohol serves a dual purpose, acting as both the reaction solvent and the nucleophile that engages in the final step to form the naphthoate ester. rsc.org This methodology is noteworthy for producing novel alkyl naphthoate derivatives that are definitively characterized by modern analytical techniques. rsc.org

Domino Reaction Strategies for Enhanced Naphthalene Derivative Synthesis

Domino reactions, also known as cascade reactions, are highly efficient processes that enable the formation of multiple chemical bonds in a single sequence, avoiding the need for isolating intermediates and purifying them at each stage. acs.org These strategies are powerful tools for rapidly assembling complex molecules like naphthalene derivatives from simple starting materials. acs.orgdntb.gov.ua

An effective synthetic route to highly functionalized naphthalenes and quinolines utilizes a domino reaction between Morita–Baylis–Hillman (MBH) acetates and active methylene (B1212753) compounds. nih.gov This reaction is typically promoted by a base like anhydrous potassium carbonate (K₂CO₃) in a solvent such as N,N-dimethylformamide (DMF) at room temperature. nih.gov The substrates are designed with allylic acetates next to a Michael acceptor and an aromatic ring activated for a nucleophilic aromatic substitution (SNAr) ring closure. nih.gov The process integrates consecutive steps such as addition-elimination, cyclization, and ring opening/closing to form C–O, C–N, and C–C bonds. acs.org This approach is valued for its efficiency and eco-friendly nature in generating molecular diversity. nih.gov

| Domino Reaction Example | Reactants | Promoter/Solvent | Products |

| Synthesis of highly functionalized naphthalenes and quinolines nih.gov | Morita–Baylis–Hillman (MBH) acetates, Active methylene compounds | Anhydrous K₂CO₃ in dry DMF | 1,3,6-trisubstituted naphthalenes, 6,8-disubstituted quinolines |

| Synthesis of 4-aryl-2-(amine-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitriles acs.org | α-aroylketene dithioacetals, malononitrile, secondary amines, cyclohexanone | Potassium hydroxide (B78521) (KOH) | Tetrahydronaphthalene derivatives |

Regioselective Functionalization Approaches (e.g., Chlorosulfonylation of Naphthoic Acids)

Regioselective reactions allow for the functionalization of a specific position on a molecule, which is crucial for creating compounds with precise structures and activities. The chlorosulfonylation of naphthoic acids is a key example of such a targeted functionalization. This reaction introduces a highly reactive chlorosulfonyl group (-SO₂Cl) onto the naphthalene ring, which can then be easily converted into various sulfonamide derivatives.

Specifically, commercially available 1-hydroxy-2-naphthoic acid can undergo regioselective 4-chlorosulfonylation. nih.govumaryland.edu The hydroxyl and carboxylic acid groups work together to direct the incoming chlorosulfonyl group to the 4-position of the naphthalene scaffold. nih.gov The reaction is typically performed by stirring the naphthoic acid in chlorosulfonic acid at low temperatures (e.g., 0 °C). umaryland.edu The resulting sulfonyl chloride is highly electrophilic and susceptible to nucleophilic attack, making it a valuable intermediate for synthesizing a library of N-substituted sulfonamides by reacting it with various amines and anilines. nih.govumaryland.edu

| Reaction | Substrate | Reagent | Product | Application |

| Regioselective 4-chlorosulfonylation nih.govumaryland.edu | 1-Hydroxy-2-naphthoic acid | Chlorosulfonic acid | 4-Chlorosulfonyl-1-hydroxy-2-naphthoic acid | Synthesis of sulfonamide derivatives as potential protein inhibitors nih.govumaryland.edu |

Oxidation Reactions (e.g., Sodium Hypochlorite (B82951) Oxidation of Methyl Ketones to Naphthoic Acids)

The oxidation of methyl ketones attached to a naphthalene ring is a fundamental method for preparing the corresponding naphthoic acids. cdnsciencepub.com Sodium hypochlorite (NaOCl) is an effective oxidizing agent for this transformation, which proceeds through a haloform reaction mechanism. In this process, the methyl ketone first undergoes halogenation, followed by the cleavage of the resulting trihalomethyl group to form the carboxylic acid.

This method has been successfully used to convert methyl β-naphthyl ketone into β-naphthoic acid with high yields. orgsyn.orgacs.org The reaction conditions are critical for success; the temperature is typically maintained between 60–70°C during the exothermic phase. orgsyn.org After the oxidation is complete, any excess hypochlorite is neutralized with a reducing agent like sodium bisulfite before the naphthoic acid product is precipitated by acidification. orgsyn.org While the reaction is generally effective, the preparation of the hypochlorite solution itself is a critical step, as improper conditions can prevent the oxidation from occurring. cdnsciencepub.comorgsyn.org

| Oxidation Reaction | Substrate | Oxidizing Agent | Temperature | Yield |

| Oxidation of methyl β-naphthyl ketone orgsyn.org | Methyl β-naphthyl ketone | Sodium hypochlorite | 60–70°C | 87–88% |

| Oxidation of 1-acetylnaphthalene | 1-Acetylnaphthalene | 10% Sodium hypochlorite | 60°C | N/A |

Esterification Reactions for Methyl Naphthoate Formation

Once the naphthoic acid scaffold is synthesized, the final step to produce methyl naphthoate is an esterification reaction. This is most commonly achieved through a process catalyzed by acid.

Acid-Catalyzed Esterification of Hydroxyl Naphthoic Acids with Methanol

The Fischer esterification is a classic and widely used method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com To form methyl naphthoates, hydroxyl naphthoic acids are reacted with methanol, which often serves as both the reactant and the solvent. smolecule.com

The reaction is facilitated by a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH), under reflux conditions. masterorganicchemistry.comsmolecule.com The mechanism involves the protonation of the carboxylic acid's carbonyl group by the catalyst, which enhances its electrophilicity. masterorganicchemistry.comsmolecule.com Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfers and the elimination of a water molecule to yield the final methyl ester. smolecule.com For example, 5-hydroxy-3-methoxy-2-naphthoic acid has been successfully converted to its methyl ester in 91% yield using this method. smolecule.com In industrial applications, this process can be optimized using continuous flow reactors to achieve high yields and purity. smolecule.com

| Esterification Reaction | Substrate | Reagents | Conditions | Yield |

| Fischer Esterification of a Naphthoic Acid smolecule.com | 5-Hydroxy-3-methoxy-2-naphthoic acid | Methanol, concentrated Sulfuric Acid | Reflux | 91% |

| General Fischer Esterification masterorganicchemistry.com | Carboxylic Acid | Alcohol, Acid Catalyst (H₂SO₄ or TsOH) | Reflux | N/A |

Nucleophilic Substitution Reactions on Naphthoate Scaffolds

Nucleophilic substitution reactions are fundamental in modifying the naphthalene core. In the context of naphthoate scaffolds like Methyl 5-chloro-2-naphthoate, the chloro substituent can act as a leaving group, allowing for the introduction of various nucleophiles. evitachem.comsmolecule.com These reactions are influenced by the electronic properties of the naphthalene ring and the position of the substituents.

The presence of activating groups, such as nitro groups, can significantly facilitate nucleophilic aromatic substitution on haloarenes. thieme-connect.com For instance, the reaction of 1-chloro-4-nitrobenzene (B41953) with amines proceeds through the formation of a Meisenheimer-like intermediate. thieme-connect.com While specific studies on this compound are not extensively detailed in the provided results, the general principles of nucleophilic aromatic substitution on chlorinated aromatic compounds are well-established. smolecule.comchemguide.co.uk The reactivity of the chloro group in this compound towards nucleophiles would be a key area for synthetic exploration, potentially leading to a variety of functionalized naphthalene derivatives.

Reduction Reactions of Naphthoic Acid Derivatives

The reduction of carboxylic acids and their esters is a crucial transformation in organic synthesis. For naphthoic acid derivatives, this can lead to the corresponding alcohols or even the hydrocarbon. A highly chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons has been achieved using palladium catalysis. rsc.org This method, which utilizes triethylsilane as a reductant in the presence of a palladium acetate (B1210297) and a phosphine (B1218219) ligand, could potentially be applied to 5-chloro-2-naphthoic acid to yield 1-chloronaphthalene. rsc.org

The reduction of a nitro group to an amine is another important transformation. For example, 4-chloro-2-nitrotoluene (B43163) can be reduced to 5-chloro-2-methyl aniline (B41778) using a polysulfide solution. google.com While not directly involving a naphthoic acid derivative, this demonstrates a common reduction method for nitroaromatics that could be relevant for precursors to chloro-substituted naphthoic acids.

Azo Coupling and Related Reactions for Naphthoic Acid Conjugates

Azo coupling reactions are pivotal in the synthesis of azo dyes. These reactions involve the coupling of a diazonium salt with an activated aromatic compound, the coupling component. p2infohouse.orgtaylorfrancis.com Naphthoic acid derivatives, particularly those with hydroxyl groups, can serve as coupling components. For instance, 3-hydroxy-2-naphthoic acid is a common precursor for azo dyes. p2infohouse.orgtandfonline.com The reaction typically proceeds by diazotizing a primary aromatic amine and then reacting the resulting diazonium salt with the naphthoic acid derivative under appropriate pH conditions. p2infohouse.orgtandfonline.com

The synthesis of novel triorganotin (IV) azo-carboxylates has been reported, starting from azo-carboxylic acid ligands derived from the coupling of substituted anilines with 3-hydroxy-2-naphthoic acid. tandfonline.com Similarly, a new bi-heterocyclic azo dye has been synthesized using 2-naphthoic acid as the coupling component. researchgate.net These examples highlight the versatility of naphthoic acids in forming complex azo-dyes.

Friedel-Crafts Acylation in the Synthesis of Naphthalene-Based Intermediates

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring, and it is widely used in the synthesis of naphthalene-based intermediates. sigmaaldrich.comiitk.ac.in The reaction typically involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride. sigmaaldrich.com The acylation of naphthalene can lead to a mixture of isomers, and the product distribution can be influenced by reaction conditions such as the solvent and the concentration of reactants. researchgate.netpsu.edu

For example, the acylation of naphthalene with anhydrides of tricarboxylic acids has been described for the synthesis of polycyclic compounds. rsc.org The Friedel-Crafts acetylation of naphthalene has been studied kinetically, revealing that the ratio of α- to β-substitution changes with reaction time and reactant concentrations. psu.edu This reaction is a key step in the synthesis of various intermediates, including those leading to important pharmaceuticals. sigmaaldrich.com

Biosynthetic Pathways Involving Naphthoate Moieties

In nature, complex molecules containing naphthoate moieties are produced through intricate biosynthetic pathways. A prominent example is the biosynthesis of the antitumor antibiotic azinomycin B, which contains a 3-methoxy-5-methylnaphthoic acid (NPA) moiety. nih.govpsu.edursc.org

Enzymatic Mechanisms of Naphthoate Formation (e.g., in Azinomycin B Biosynthesis via AziB, AziB1, AziB2, AziA1)

The biosynthesis of the NPA moiety in azinomycin B involves a series of enzymatic reactions. nih.govpsu.edursc.org The initial framework, 5-methyl-naphthoic acid (5-methyl-NPA), is synthesized by an iterative type I polyketide synthase (PKS) called AziB. nih.govresearchgate.net This is followed by post-PKS modifications.

The enzyme AziB1, a P450 hydroxylase, catalyzes the regiospecific hydroxylation of 5-methyl-NPA at the C3 position to produce 3-hydroxy-5-methyl-NPA. nih.govpsu.edursc.org Subsequently, the O-methyltransferase AziB2 methylates the hydroxyl group to yield 3-methoxy-5-methyl-NPA. nih.govpsu.edursc.org Finally, the non-ribosomal peptide synthetase (NRPS) AziA1 specifically recognizes and activates 3-methoxy-5-methyl-NPA, incorporating it into the growing azinomycin B backbone. nih.govpsu.edursc.org

Table 1: Enzymes in Azinomycin B Naphthoate Biosynthesis

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| AziB | Iterative Type I Polyketide Synthase | Malonyl-CoA, etc. | 5-methyl-naphthoic acid |

| AziB1 | P450 Hydroxylase | 5-methyl-naphthoic acid | 3-hydroxy-5-methyl-NPA |

| AziB2 | O-Methyltransferase | 3-hydroxy-5-methyl-NPA | 3-methoxy-5-methyl-NPA |

| AziA1 | Non-ribosomal Peptide Synthetase (A-domain) | 3-methoxy-5-methyl-NPA | Activated 3-methoxy-5-methyl-NPA for peptide synthesis |

Substrate Specificity in Naphthoate Biosynthetic Processes

The enzymes involved in naphthoate biosynthesis exhibit a degree of substrate specificity, which is crucial for the fidelity of the final natural product. The NRPS enzyme AziA1, which is responsible for incorporating the naphthoate moiety into the azinomycin B structure, shows a preference for the naturally occurring 3-methoxy-5-methyl-NPA. bbk.ac.uk

However, studies have shown that AziA1 can also activate several analogues of the natural starter unit. nih.govpsu.edursc.org This flexibility suggests the potential for metabolic engineering to produce novel azinomycin analogues with different naphthoate moieties by feeding precursor molecules to the producing organism. nih.govpsu.edursc.orgbbk.ac.uk The ability of AziA1 to tolerate variations in the naphthoic acid structure opens up avenues for creating new bioactive compounds. psu.edu

Menaquinone Biosynthesis and 5,8-Dihydroxy-2-naphthoate Synthase (MqnD)

Menaquinone (Vitamin K2) is a crucial lipid-soluble electron carrier in the respiratory and photosynthetic systems of many microorganisms. nsf.gov While most bacteria utilize the well-established o-succinylbenzoate pathway for its biosynthesis, an alternative route, known as the futalosine (B117586) pathway, exists in certain bacteria, including pathogens like Helicobacter pylori and Streptomyces coelicolor. nsf.govresearchgate.netnih.gov A key enzyme in this alternative pathway is 5,8-dihydroxy-2-naphthoate synthase (MqnD), a carbon-oxygen lyase. nsf.govnih.govqmul.ac.uk

The MqnD enzyme catalyzes the conversion of cyclic dehypoxanthine futalosine into 5,8-dihydroxy-2-naphthoate and dihydroxyacetone. nsf.govqmul.ac.uk This reaction is a critical step in forming the naphthalene ring structure of menaquinone. nsf.gov The systematic name for this enzyme is cyclic dehypoxanthine futalosine lyase (dihydroxyacetone-forming). qmul.ac.uk Studies on MqnD from Thermus thermophilus HB8 have provided insight into its structure and function, confirming its role in the conversion. researchgate.net

The mechanism of the MqnD-catalyzed reaction has been determined to proceed through a sequence involving hemiacetal ring opening, followed by tautomerization and a retro-aldol reaction. nsf.govnih.govacs.org The successful chemoenzymatic synthesis of its substrate, cyclic dehypoxanthine futalosine, has been a significant achievement for studying this enzyme, enabling sufficient quantities for mechanistic and product identification studies. nsf.govresearchgate.netnih.govresearchgate.net This synthesis was notably enhanced by using titanium(III) citrate (B86180) as a reducing agent. nsf.govresearchgate.net

| Enzyme | Substrate | Products | Reaction Type | Pathway |

|---|---|---|---|---|

| 5,8-Dihydroxy-2-naphthoate Synthase (MqnD) | Cyclic dehypoxanthine futalosine | 5,8-dihydroxy-2-naphthoate, Dihydroxyacetone | Lyase (Retro-aldol) | Menaquinone Biosynthesis (Futalosine Pathway) |

Redox Chemistry and Electron Transfer Processes in Naphthalene Derivatives

The redox behavior of naphthalene derivatives is fundamental to their application in materials science, particularly in organic electronics and energy storage. chemistryviews.orgacs.org The extended π-system of the naphthalene ring allows it to accept and donate electrons, and its redox properties can be finely tuned by the introduction of various substituents. researchgate.net Aromatic diimides, including those based on naphthalene (naphthalene diimides or NDIs), are well-known n-type semiconductors due to their stable redox activity. oup.com

NDIs typically exhibit a stable, two-step reduction process under electrochemical conditions, corresponding to the formation of a radical anion and then a dianion. oup.comresearchgate.net The potential at which these reduction events occur is significantly influenced by the position of the diimide groups on the naphthalene core. oup.com For instance, studies on structural isomers revealed that 1,4,5,8-NDI, 1,2,5,6-NDI, and 2,3,6,7-NDI show progressively larger reduction potentials. oup.com The introduction of electron-withdrawing groups, such as perfluoroalkyl chains, enhances the electron-acceptor properties of the naphthalene core. chemistryviews.org Conversely, electron-donating groups can facilitate oxidation.

The strong adsorption of naphthalene derivatives onto catalyst surfaces can facilitate electron transfer, initiating processes like photodegradation. royalsocietypublishing.org In the context of redox flow batteries, controlling the π-π interactions between NDI molecules is crucial to prevent precipitation upon radical formation and to ensure cycling stability. nih.gov Recent strategies have focused on modifying NDI structures to achieve a single-step, two-electron transfer process, which can improve the energy efficiency of aqueous organic redox flow batteries. rsc.org The redox molecular orbitals (the HOMO and LUMO) are central to these processes, with oxidation involving electron removal from the HOMO and reduction involving electron addition to the LUMO. researchgate.net

| Naphthalene Derivative Class | Redox Process | Key Characteristics | Potential Application |

|---|---|---|---|

| Naphthalene Diimides (NDIs) | Two-step reversible reduction | Stable radical anion and dianion formation; potentials depend on isomer structure. oup.com | n-type semiconductors, Redox flow batteries. oup.comnih.gov |

| Peri-substituted Dichalcogenyls | Two sequential 1e- oxidations | Formation of persistent radical cations. rsc.org | Molecular electronics. |

| Perfluoroalkylated Naphthalenes | Reduction | Improved electron-acceptor properties compared to naphthalene. chemistryviews.org | Biomedical and electronic materials. chemistryviews.org |

| 1,3,4-Oxadiazole Derivatives | Oxidation (Hole injection) | High HOMO levels (-5.03 to -5.17 eV) suitable for hole injection. nih.gov | Optoelectronic materials. nih.gov |

Coordination Chemistry with Metal Ions for Naphthalene Derivatives

Naphthalene derivatives bearing functional groups with donor atoms (e.g., oxygen, nitrogen) are effective ligands for a wide range of metal ions. nih.govmdpi.com The carboxylate group, in particular, is a versatile coordinating moiety, capable of binding to metal centers in several different modes. nih.gov Naphthalene-based ligands containing carboxylate groups, such as naphthylacetic acids, can form metal complexes with interesting structural, magnetic, photochemical, and biological properties. nih.govmdpi.com

The coordination modes of carboxylato ligands are diverse and include monodentate, bidentate chelating, and various bridging modes that can link two, three, or even four metal centers. nih.gov The specific coordination adopted depends on factors like the nature of the metal ion, the steric and electronic properties of the naphthalene ligand, and the presence of co-ligands. nih.govresearchgate.net A significant number of metal ions have been used to create coordination compounds with naphthalene-based carboxylate ligands, including first-row transition metals (e.g., Mn(II/III), Fe(III), Cu(II), Zn(II)) and second and third-row transition metals (e.g., Ag(I), Cd(II)). nih.gov

Beyond carboxylates, other naphthalene derivatives with amide or imidazole (B134444) moieties also serve as effective multidentate ligands. oup.comaut.ac.nz For example, new fluorescent chemosensors for metal ions have been developed from naphthalene derivatives with amide groups, which show changes in fluorescence upon binding to ions like Mg²⁺. oup.com Similarly, tripodal ligands containing a 2-methyl-1H-naphtho[2,3-d]imidazole unit have been synthesized and complexed with transition metals. aut.ac.nz The resulting complexes can exhibit various geometries, from square planar to distorted square-based pyramids, and can exist as mononuclear or bridged dimeric species. aut.ac.nz

| Coordination Mode | Description | Nuclearity |

|---|---|---|

| Monodentate (κ–O) | One carboxylate oxygen binds to one metal ion. nih.gov | Mononuclear |

| Bidentate Chelating (κ–O,O′) | Both carboxylate oxygens bind to the same metal ion. nih.gov | Mononuclear |

| Bidentate Bridging (μ₂–O,O′) | Each carboxylate oxygen binds to a different metal ion. nih.gov | Dinuclear |

| Tridentate Bridging (μ₂–O,O,O′) | One oxygen is terminal, while both bridge two metal ions. nih.gov | Dinuclear |

| Tridentate Bridging (μ₃–O,O,O′) | The carboxylate group bridges three metal ions. nih.gov | Trinuclear |

Degradation Pathways and Stability under Varying Conditions

The environmental fate and persistence of naphthalene derivatives are determined by their stability and degradation pathways under various conditions, including thermal, photochemical, and biological processes. wgtn.ac.nzethz.ch The stability of these compounds is highly dependent on their specific chemical structure and the surrounding environmental matrix.

Thermal Stability: The thermal stability of naphthalene derivatives varies significantly with substitution patterns. For instance, in a study of naphthalene-based epoxy resins, a more symmetric 1,5-disubstituted naphthalene structure resulted in a higher glass transition temperature (Tg = 213 °C) compared to a 2,7-disubstituted one (Tg = 175 °C), indicating greater thermal stability. ntu.edu.tw Studies on naphthalene sulfonic acids under geothermal conditions showed that these compounds become unstable at temperatures above 300°C, decomposing to form naphthalene and naphthol isomers. wgtn.ac.nz The stability of different isomers was found to be in the order: 1,5-NDS < 1,6-NDS < 2,6-NDS ≈ 2,7-NDS < 2-NSA, with temperature being the main controlling factor above 300°C. wgtn.ac.nz

Photodegradation: Naphthalene and its derivatives are susceptible to photodegradation, a process often initiated by UV irradiation. ekb.egmdpi.com The photodegradation of monochlorinated naphthalenes, for example, follows pseudo-first-order kinetics. mdpi.com The process can be influenced by factors such as pH and the presence of other ions; acidic conditions and the presence of Cl⁻ or NO₃⁻ were found to promote the degradation of 1-chloronaphthalene. mdpi.com Photocatalysts like zinc oxide (ZnO) and titanium dioxide (TiO₂) nanoparticles can significantly enhance the degradation rate of naphthalene in aqueous solutions. ekb.egbohrium.com The degradation mechanism often involves the generation of reactive oxygen species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which attack the aromatic ring. royalsocietypublishing.orgmdpi.combohrium.com This can lead to the formation of various byproducts, including naphthols, phthalates, and eventually smaller organic acids and CO₂. ekb.egmdpi.comrsc.org

Biodegradation: Microorganisms have evolved diverse pathways to degrade naphthalene. ethz.chmdpi.com Bacterial degradation typically begins with the action of a naphthalene dioxygenase, which hydroxylates the ring to form cis-1,2-dihydroxy-1,2-dihydronaphthalene. ethz.ch This is then metabolized through a series of enzymatic steps, often leading to salicylate (B1505791) as a key intermediate, which is further broken down into central metabolites. mdpi.commdpi.comnih.gov

| Condition | Factor | Effect on Naphthalene Derivatives | Example Products |

|---|---|---|---|

| Thermal | High Temperature (>300°C) | Decomposition and disproportionation of sulfonated naphthalenes. wgtn.ac.nz | Naphthalene, Naphthols, 1-chloronaphthalene. wgtn.ac.nz |

| Photochemical | UV Irradiation | Degradation via radical species; rate depends on pH and ions. mdpi.com | 1-Naphthol, Dibutyl phthalate, Formic acid. ekb.egmdpi.comrsc.org |

| Photocatalytic | UV Light + Catalyst (e.g., ZnO, TiO₂) | Accelerated degradation through enhanced radical formation. royalsocietypublishing.orgekb.eg | Dibutyl phthalate. ekb.eg |

| Biological | Microbial Enzymes (e.g., Dioxygenase) | Stepwise enzymatic breakdown of the aromatic structure. ethz.chmdpi.com | 1,2-Dihydroxynaphthalene, Salicylic acid. mdpi.com |

Spectroscopic Characterization and Structural Elucidation of Methyl 5 Chloro 2 Naphthoate and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of methyl 5-chloro-2-naphthoate is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the protons of the methyl ester group. The aromatic region would feature a complex pattern of doublets and triplets, with chemical shifts and coupling constants dictated by the positions of the chloro and ester substituents. Based on data from analogous substituted naphthoic acid esters mdpi.comrsc.org, the aromatic protons are predicted to resonate in the range of δ 7.5–9.0 ppm. The chlorine atom at the C5 position and the ester group at C2 will influence the electron density across the ring system, causing specific protons to be shifted downfield or upfield. The methyl ester protons (-OCH₃) would appear as a sharp singlet, typically around δ 4.0 ppm rsc.org.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the methyl carbon, and the ten carbons of the naphthalene ring. The carbonyl carbon is typically observed significantly downfield, often in the δ 165–175 ppm range mdpi.comrsc.org. The carbons of the naphthalene ring would appear between δ 120–140 ppm, with the carbon atom bonded to the chlorine (C5) showing a characteristic shift. The methyl ester carbon (-OC H₃) would be found upfield, generally around δ 50–55 ppm rsc.org. The precise chemical shifts can be used in quantitative spectrometric data-activity relationship (QSDAR) studies researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: These are estimated values based on known substituent effects and data from analogous compounds.

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aromatic CH | H1 | ~8.2 | ~125.0 |

| Aromatic C | C2 | - | ~128.0 |

| Aromatic CH | H3 | ~7.8 | ~126.0 |

| Aromatic CH | H4 | ~7.9 | ~131.0 |

| Aromatic C-Cl | C5 | - | ~133.0 |

| Aromatic CH | H6 | ~7.6 | ~127.0 |

| Aromatic CH | H7 | ~7.5 | ~129.0 |

| Aromatic CH | H8 | ~8.5 | ~130.0 |

| Aromatic C | C4a | - | ~135.0 |

| Aromatic C | C8a | - | ~132.0 |

| Ester C=O | - | - | ~166.5 |

| Ester -OCH₃ | - | ~4.0 | ~52.5 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound (C₁₂H₉ClO₂), the theoretical exact mass can be calculated.

HRMS analysis, often using an electrospray ionization (ESI) source, would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺. The isotopic pattern of the molecular ion is particularly informative due to the presence of chlorine, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two peaks, [M]⁺ and [M+2]⁺, separated by two mass units, with a characteristic intensity ratio that confirms the presence of a single chlorine atom. HRMS data for analogous brominated and chlorinated naphthoic acid esters have been reported, confirming their elemental compositions with high precision mdpi.comrsc.org.

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. By diffracting X-rays off a single crystal, a map of electron density can be generated, revealing precise bond lengths, bond angles, and the absolute configuration of the molecule.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a molecular fingerprint, with specific peaks corresponding to the functional groups present in the compound.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. Key vibrations include:

C=O Stretch: A strong, sharp absorption band for the ester carbonyl group, typically appearing in the region of 1710–1730 cm⁻¹.

C–O Stretch: Absorption bands corresponding to the C–O single bonds of the ester group, usually found between 1100–1300 cm⁻¹.

Aromatic C=C Stretch: Multiple bands of variable intensity in the 1450–1600 cm⁻¹ region, characteristic of the naphthalene ring system. researchgate.net

Aromatic C–H Stretch: Peaks appearing above 3000 cm⁻¹. researchgate.net

C–Cl Stretch: A band in the lower frequency region, typically 600–800 cm⁻¹, indicating the presence of the chloro-substituent.

Out-of-Plane C–H Bending: Strong bands in the 700–900 cm⁻¹ range, the positions of which can help confirm the substitution pattern on the naphthalene ring. ias.ac.in

Studies on naphthols and other naphthalene derivatives provide a basis for these assignments and show how substituent positions influence vibrational frequencies. researchgate.netias.ac.in

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Ester C=O | Stretching | 1710 - 1730 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Variable |

| Ester C-O | Stretching | 1100 - 1300 | Strong |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 | Strong |

| C-Cl | Stretching | 600 - 800 | Medium-Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The spectrum reveals information about the conjugated π-electron system of the naphthalene ring. Esters of naphthoic acid typically display broad absorption bands that can be influenced by solvent polarity. chemicalpapers.com For instance, a bathochromic (red) shift is often observed when moving from nonpolar to polar solvents. chemicalpapers.com The absorption spectra of naphthoic acid esters are attributed to π→π* transitions within the naphthalene chromophore. chemicalpapers.comtandfonline.com The presence of the chlorine atom and the ester group, both of which are auxochromes, will modulate the energy of these transitions, affecting the position (λₘₐₓ) and intensity of the absorption maxima.

Chromatographic-Mass Spectrometric Techniques (Gas Chromatography-Mass Spectrometry, GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for separating and identifying volatile and semi-volatile compounds in a mixture. ontosight.ai

In a GC-MS analysis of this compound, the compound would first be vaporized and passed through a capillary column, where it separates from impurities based on its boiling point and affinity for the column's stationary phase. The retention time is a characteristic property of the compound under specific GC conditions. Upon exiting the column, the molecule enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum shows the molecular ion peak and a series of fragment ion peaks that form a unique pattern. For naphthalene derivatives, the molecular ion is often a prominent peak. researchgate.net The high sensitivity and selectivity of GC-MS make it an excellent tool for both qualitative identification and quantitative analysis of such compounds. oup.comwiley.com

Elemental Analysis and Molar Conductivity in Complex Characterization

Elemental Analysis (EA): Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements (like nitrogen or sulfur) in a sample. For this compound (C₁₂H₉ClO₂), the theoretical elemental composition can be calculated and compared against experimental values obtained from a CHN analyzer. A close match between the theoretical and experimental percentages provides strong evidence for the compound's empirical formula and purity. This method is routinely used to validate the synthesis of new compounds, including various naphthalene derivatives. researchgate.net

Calculated Elemental Composition for C₁₂H₉ClO₂:

Carbon (C): 65.32%

Hydrogen (H): 4.11%

Chlorine (Cl): 16.06%

Oxygen (O): 14.50%

Molar Conductivity: Molar conductivity measurements are used to determine whether a compound is an electrolyte or a non-electrolyte in solution. researchgate.net This is achieved by measuring the electrical conductivity of a solution of the compound at a known concentration. While this compound is a neutral molecule and would be a non-electrolyte, this technique is highly relevant for characterizing any ionic metal complexes that could be synthesized from it. ekb.eg The resulting molar conductivity value indicates the number of ions present in the formula unit of a complex, helping to distinguish between different coordination modes.

Thermal Analysis Techniques (e.g., TG-DTA)

The thermal stability of methyl naphthoate derivatives is influenced by the nature and position of substituents on the naphthalene ring. The parent compound, Methyl 2-naphthoate (B1225688) , exhibits a melting point in the range of 75-77 °C and a boiling point of 290 °C. rsc.orgsigmaaldrich.com The absence of specific TGA data for this compound in the reviewed literature prevents a detailed discussion of its decomposition profile, but its boiling point suggests a relatively high thermal stability in the absence of oxidative conditions.

Introduction of a halogen atom, such as in Methyl 6-bromo-2-naphthoate , raises the melting point significantly to 123-126 °C. sigmaaldrich.com This increase in melting point is expected due to the increase in molecular weight and intermolecular forces. While a full TGA-DTA profile is not available, the higher melting point suggests that the C-Br bond contributes to a more stable crystal lattice. The thermal decomposition of halogenated aromatic compounds is known to be influenced by the strength of the carbon-halogen bond. rsc.org

In contrast, the presence of a hydroxyl group, as in Methyl 6-hydroxy-2-naphthoate , leads to a melting point of 170 °C and a decomposition temperature of 368.5 °C. chemicalbook.com The higher melting point compared to both the parent compound and the bromo-substituted analogue can be attributed to hydrogen bonding interactions facilitated by the hydroxyl group. The decomposition at a high temperature indicates significant thermal stability.

Based on the data from these analogues, it can be inferred that this compound would exhibit a melting point higher than that of Methyl 2-naphthoate. The presence of the chloro group is expected to increase the molecular weight and polarity, leading to stronger intermolecular interactions. The thermal stability of this compound is anticipated to be substantial, with decomposition likely occurring at a high temperature, potentially in a range influenced by the C-Cl bond energy within the aromatic system. A comprehensive TG-DTA study of this compound would be necessary to precisely determine its decomposition pathway and thermal transition temperatures.

Table 1: Thermal Properties of Methyl 2-naphthoate and Its Analogues

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Decomposition Temperature (°C) |

| Methyl 2-naphthoate | 75-77 rsc.orgsigmaaldrich.com | 290 rsc.orgsigmaaldrich.com | - |

| Methyl 6-bromo-2-naphthoate | 123-126 sigmaaldrich.com | - | - |

| Methyl 6-hydroxy-2-naphthoate | 170 chemicalbook.com | - | 368.5 |

Theoretical and Computational Investigations of Methyl 5 Chloro 2 Naphthoate

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies with high accuracy. ijrte.org DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are instrumental in elucidating the fundamental characteristics of molecules like methyl 5-chloro-2-naphthoate. researchgate.netresearchgate.net

The first step in a computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles between its constituent atoms.

Computational studies on analogous structures, such as ortho-chloro naphthoic acid, have been performed using the DFT method with a 631+-G basis set. researchgate.net These studies help to predict the structural parameters. The optimization process confirms that the naphthalene (B1677914) core is nearly planar, with the chloro and methyl ester groups substituted onto this aromatic system. The planarity of the naphthalene ring is a key feature influencing its electronic properties and interaction potential.

Table 1: Predicted Geometrical Parameters for Chloro-Naphthoic Acid Derivatives This table presents representative data from computational studies on a related isomer, o-chloro naphthoic acid, to illustrate typical structural parameters. researchgate.net

| Parameter | Bond | Value (Å) |

|---|---|---|

| Bond Length | C=O | 1.199 |

| Bond Length | C-O | 1.359 |

| Bond Length | C-Cl | 1.813 |

| Bond Length | Naphthalene C-C | ~1.36 - 1.42 |

This interactive table is based on data for a related compound to illustrate the outputs of DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This charge transfer is a key process in many chemical reactions. For this compound, the HOMO is expected to be distributed over the electron-rich naphthalene ring system, while the LUMO would likely be centered on the naphthalene core and the electron-withdrawing ester group. The presence of the chlorine atom also influences the electronic distribution and orbital energies. researchgate.net

Table 2: Frontier Orbital Energies and Properties for Chloro-Naphthoic Acid Derivatives This table shows data for o-chloro naphthoic acid as an example of FMO analysis in related systems. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| o-Chloro naphthoic acid | -3.89 | -0.347 | 3.543 | 3.707 |

This interactive table is based on data for a related compound to illustrate the outputs of FMO analysis.

The calculated energy gap and orbital energies provide insights into the molecule's electronic behavior and its potential to participate in charge-transfer interactions. malayajournal.org

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.de It illustrates the charge distribution on the molecule's surface. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. malayajournal.orgelixirpublishers.com

For this compound, the MEP map would reveal a high electron density around the carbonyl oxygen atom of the ester group and, to a lesser extent, the chlorine atom, making these the most likely sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.net Conversely, the hydrogen atoms of the naphthalene ring would exhibit a positive electrostatic potential, marking them as sites for potential nucleophilic interaction. elixirpublishers.com

Non-Covalent Interaction Studies

Non-covalent interactions are critical in determining the supramolecular chemistry, crystal engineering, and biological recognition processes of molecules. scholaris.caresearchgate.net For this compound, the most significant non-covalent interactions are π-stacking and hydrogen bonding.

The extended π-system of the naphthalene core in this compound makes it an ideal candidate for π-stacking interactions. wikipedia.org These interactions occur when two aromatic rings align face-to-face or face-to-edge, driven by a combination of electrostatic and van der Waals forces. π-stacking plays a crucial role in the solid-state packing of aromatic molecules and in the stabilization of molecular complexes. nih.govmdpi.com

Computational studies can quantify the energetic contributions of these interactions. Theoretical analyses of related crystal structures show that π–π stacking interactions, along with other weak forces like C—H···π interactions, are often the dominant forces governing the crystal packing architecture. researchgate.net The presence of the chloro and methyl ester substituents can modulate the electronic nature of the aromatic system, thereby influencing the strength and geometry of the π-stacking interactions.

While this compound does not possess strong hydrogen bond donor groups (like -OH or -NH), it can act as a hydrogen bond acceptor. The most prominent hydrogen bond acceptor site is the carbonyl oxygen of the ester functionality, with the chlorine atom also capable of acting as a weak acceptor. mdpi.com

Van der Waals and Halogen Bond Contributions to Molecular Stability

The stability of molecular structures, particularly in the condensed phase, is governed by a complex interplay of intermolecular forces. For this compound, both van der Waals forces and, more specifically, halogen bonding are anticipated to be significant contributors to its molecular stability and crystal packing.

Of particular importance for this molecule is the potential for halogen bonding . A halogen bond is a non-covalent interaction where a halogen atom with an electrophilic region (a "σ-hole") acts as a Lewis acid, attracting a nucleophilic (electron-rich) region in an adjacent molecule. nih.govnih.gov The chlorine atom in this compound, being covalently bonded to the electron-withdrawing naphthalene ring, develops a region of positive electrostatic potential along the axis of the C-Cl bond. nih.govucl.ac.uk This σ-hole can then form an attractive, directional interaction with a Lewis base, such as the carbonyl oxygen or even the π-system of a neighboring molecule.

Key characteristics define this interaction:

Directionality : The angle of the interaction (C-Cl···D, where D is the electron donor) tends to be close to 180°. google.com

Distance : The distance between the chlorine atom and the electron donor is typically less than the sum of their van der Waals radii. nih.gov

Strength : The forces involved are primarily electrostatic, though polarization and charge transfer also contribute. google.com

The presence and strength of these halogen bonds, alongside other van der Waals interactions, are crucial in dictating the supramolecular architecture and thermodynamic stability of the compound in its solid state.

Quantum Chemical Topology: Bader's Theory of Atoms in Molecules (AIM)

Bader's Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous method for analyzing molecular structure based on the topology of the electron density (ρ). wikipedia.orgias.ac.in This approach partitions a molecule into distinct atomic "basins," allowing for the quantitative characterization of atoms and the bonds between them. uni-rostock.de

For this compound, an AIM analysis would involve calculating the electron density and its derivatives to locate critical points. The most important of these are the Bond Critical Points (BCPs) , which are saddle points in the electron density that exist between any two bonded atoms. wiley-vch.de The properties at these BCPs reveal the nature of the chemical interactions.

Key parameters evaluated at a Bond Critical Point include:

Electron Density (ρ(r)) : Its magnitude correlates with the bond order.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) indicates a concentration of charge and is characteristic of shared-shell (covalent) interactions. A positive value (∇²ρ(r) > 0) indicates charge depletion and is typical of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions. researchgate.net

Energy Densities : The kinetic energy density (G(r)) and potential energy density (V(r)) provide further insight into the nature of the bonding. researchgate.net

An AIM analysis of this compound would provide a detailed map of its covalent framework and any significant intramolecular non-covalent contacts.

Table 1: Illustrative AIM Parameters at Bond Critical Points (BCPs) for Characterizing Interactions in this compound

| Interaction Type | Bond Example | Expected Sign of ∇²ρ(r) | Description |

| Shared (Covalent) | Aromatic C-C | Negative | Charge is concentrated between the nuclei, typical of a covalent bond. |

| Shared (Polar Covalent) | C-Cl | Negative | Charge is concentrated but asymmetrically distributed towards the more electronegative atom. |

| Closed-Shell | Intramolecular H···H | Positive | Charge is depleted in the interatomic region, characteristic of non-covalent interactions. |

| Closed-Shell | Intermolecular Cl···O | Positive | Charge is depleted, indicating a non-covalent halogen bond. |

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a more intuitive picture of localized chemical bonds and lone pairs, closely resembling Lewis structures. uni-muenchen.dempg.de A key feature of NBO analysis is its ability to quantify the stabilizing effects of electron delocalization through second-order perturbation theory. materialsciencejournal.org

This analysis examines interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy, E(2), associated with a donor-acceptor interaction (e.g., hyperconjugation) is calculated, where a larger E(2) value indicates a more significant delocalization effect. materialsciencejournal.org

For this compound, NBO analysis would be used to investigate:

Hyperconjugative Stability : Delocalization of electron density from the lone pairs (n) of the chlorine and oxygen atoms into the antibonding (π*) orbitals of the naphthalene ring.

Resonance Effects : Quantification of the π-electron delocalization within the aromatic system.

Bond Polarity : Analysis of the natural atomic charges and the composition of the bonding orbitals.

Table 2: Hypothetical NBO Second-Order Perturbation Analysis for Key Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| n(Cl) | π(C4-C5) | ~2-5 | Lone pair delocalization contributing to resonance |

| n(O_carbonyl) | π(C_carbonyl-C2) | ~20-30 | Resonance within the ester group |

| n(O_ester) | π(C_carbonyl=O) | ~40-60 | Strong resonance stabilization of the ester moiety |

| π(C3-C4) | π(C2-C1) | ~15-25 | π-conjugation within the naphthalene ring |

Note: E(2) values are illustrative estimates based on similar molecular systems.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. tcichemicals.com Organic molecules with extensive π-conjugated systems and significant charge asymmetry can possess large NLO properties, making them candidates for applications in optoelectronics and photonics. nih.gov

The NLO response of this compound can be predicted through quantum chemical calculations. The key parameters determined in such a study are:

Polarizability (α) : The ease with which the electron cloud can be distorted by an external electric field.

First Hyperpolarizability (β) : The primary measure of a molecule's second-order NLO activity. A non-zero β value is a prerequisite for second-harmonic generation. researchgate.net

These properties are typically calculated using density functional theory (DFT) methods. mdpi.com The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing chloro group on the naphthalene π-system suggests that this compound may exhibit a notable NLO response.

Table 3: Hypothetical Calculated NLO Properties for this compound

| Property | Symbol | Hypothetical Value | Unit |

| Dipole Moment | μ | ~2-4 | Debye |

| Mean Polarizability | <α> | ~150-200 | a.u. |

| First Hyperpolarizability | β_total | > 100 | x 10⁻³⁰ esu |

Note: Values are illustrative and depend strongly on the computational method and basis set used.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. The study of the associated energy changes allows for the construction of a potential energy landscape, which identifies the most stable conformers and the energy barriers for interconversion. researchgate.net

For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the ester group to the naphthalene ring (C2-C(O)OCH₃). A conformational analysis would involve systematically rotating this bond and calculating the relative energy at each step.

The resulting energy landscape would reveal:

Global Minimum : The most stable, lowest-energy conformation of the molecule.

Local Minima : Other stable, but higher-energy, conformations.

Transition States : The energy maxima that represent the barriers to rotation between stable conformers.

Molecular Docking and Binding Mode Predictions (e.g., Protein-Ligand Interactions)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to the active site of another, typically a larger molecule like a protein. mdpi.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

To investigate the potential biological interactions of this compound, a molecular docking study could be performed against a relevant protein target. For instance, related naphthoate structures have been studied as inhibitors of anti-apoptotic proteins like Myeloid cell leukemia-1 (Mcl-1). mdpi.com

The docking process would involve:

Obtaining the 3D structure of the target protein.

Placing the 3D structure of this compound into the protein's binding site.

Using a scoring function to evaluate thousands of possible binding poses, predicting the most stable complex.

Analyzing the predicted binding mode to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the complex.

The output is a binding energy score (e.g., in kcal/mol), which estimates the binding affinity, and a detailed 3D model of the predicted interaction.

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Result | Description |

| Binding Energy | -7.5 kcal/mol | A quantitative estimate of the binding affinity. More negative values suggest stronger binding. |

| Predicted Interactions | Halogen Bond | Interaction between the Cl atom and a backbone carbonyl oxygen of an amino acid residue (e.g., LEU 267). |

| Hydrophobic | Interactions between the naphthalene ring and nonpolar residues (e.g., VAL 253, MET 250). | |

| π-Alkyl | Interaction between the naphthalene π-system and an alkyl side chain of a residue (e.g., LEU 246). |

Note: Results are hypothetical and depend on the chosen protein target and docking software.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the diverse intermolecular interactions within a molecular crystal. researchgate.net The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined at the points where the contribution from the molecule to the total electron density is equal to the contribution from all other molecules.

This analysis provides two main outputs:

3D Hirshfeld Surface : The surface is color-coded to map different properties, such as the distance to the nearest atom outside the surface (d_norm), highlighting regions of close intermolecular contact.

For this compound, a Hirshfeld surface analysis would provide a quantitative breakdown of the forces holding the crystal together, such as van der Waals forces, π-stacking, and potential C-H···O or halogen bonds (Cl···O).

Table 5: Illustrative Breakdown of Intermolecular Contacts from a Hirshfeld Surface Analysis of this compound

| Contact Type | Contribution to Hirshfeld Surface (%) | Description |

| H···H | ~40-50% | General van der Waals forces, typically the largest contributor. |

| C···H / H···C | ~20-30% | Interactions involving the aromatic and methyl hydrogens with the carbon framework. |

| Cl···H / H···Cl | ~8-15% | Weak hydrogen bonding and general van der Waals contacts involving chlorine. |

| O···H / H···O | ~5-10% | Potential weak C-H···O hydrogen bonds involving the ester oxygens. |

| C···C | ~3-7% | Evidence of π-π stacking interactions between naphthalene rings. |

| Cl···O / O···Cl | ~1-3% | Potential halogen bonding between the chlorine atom and a carbonyl oxygen. |

Note: Percentages are illustrative and based on analyses of similar chloro-aromatic compounds.

Biological Activity and Mechanistic Studies of Methyl 5 Chloro 2 Naphthoate and Its Analogues in Vitro

Antimicrobial Efficacy Against Bacterial and Fungal Strains

Derivatives of naphthoic acid, the class of compounds to which methyl 5-chloro-2-naphthoate belongs, have demonstrated notable antimicrobial properties. Studies on various analogues, such as 1,4-naphthoquinones, have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For instance, 5-amino-8-hydroxy-1,4-naphthoquinone (B1253538) was particularly effective against staphylococci, streptococci, and bacilli. nih.gov The minimal inhibitory concentration (MIC) for active naphthoquinone compounds against S. aureus has been found to range from 30 to 125 µg/ml. nih.gov

The antimicrobial action of these compounds is often bacteriostatic, meaning they inhibit the growth and reproduction of bacteria without killing them outright. nih.gov Research on other related structures, such as 2-naphthamide (B1196476) derivatives and mannopyranoside analogues, has also revealed significant inhibitory effects against various bacterial and fungal pathogens, including E. coli, S. aureus, A. niger, and C. albicans. nih.govsemanticscholar.orgmdpi.com The presence of specific substituents, such as chloro groups, on the naphthyridine ring has been shown to enhance antimicrobial activity. mdpi.com For example, certain derivatives displayed high efficacy with MIC values in the range of 35.5–75.5 μg/mL. mdpi.com The structural backbone of the naphthalene (B1677914) ring is a key feature in the synthesis of new compounds with potential antimicrobial applications. nih.govmdpi.com

Anticancer and Cytotoxic Potential in Cellular Models

Analogues of this compound have shown significant cytotoxic activity against a range of human cancer cell lines in laboratory settings. For example, a series of 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogues exhibited potent cytotoxicity at low concentrations against HCT-116 (colon), NCI-H23 (lung), and PC-3 (prostate) cell lines. nih.gov Similarly, other naphthoquinone derivatives have demonstrated toxicity against HeLa (cervical), DU145 (prostate), and MCF-7 (breast) cancer cell lines. researchgate.net

The degree of cytotoxicity is often influenced by the specific chemical structure of the analogue. For instance, one of the most potent 7-methyljuglone (B1678795) derivatives showed toxicity on HeLa and DU145 cell lines with IC50 values of 5.3 and 6.8 μM, respectively. researchgate.net In another study, certain 4-amino-2H-pyran-2-one (APO) analogues, which are structurally related, displayed significant tumor cell growth inhibitory activity, with the most active compound exhibiting ED50 values in the range of 0.059–0.090 μM. unc.edu This indicates that the naphthalene-based scaffold is a promising starting point for the development of new anticancer agents.

| Compound Analogue | Cancer Cell Line | IC50/ED50 (µM) | Reference |

|---|---|---|---|

| 7-methyljuglone derivative (19) | HeLa (Cervical) | 5.3 | researchgate.net |

| 7-methyljuglone derivative (19) | DU145 (Prostate) | 6.8 | researchgate.net |

| 4-Methylaniline-substituted APO analog (27) | Various | 0.059–0.090 | unc.edu |

| 2-Naphthamide derivative (5b) | C26 (Colon) | 3.59 | nih.gov |

| 2-Naphthamide derivative (8b) | HepG2 (Liver) | 7.12 | nih.gov |

The cytotoxic effects of naphthoate analogues are believed to occur through multiple mechanisms, primarily the induction of apoptosis (programmed cell death). researchgate.net The cell growth inhibition by these compounds may be due to apoptosis, inhibition of topoisomerase II-α, and oxidative stress. nih.gov The presence of halogen groups, such as bromine, in the structure of some benzofuran (B130515) derivatives—structurally related to naphthoates—has been shown to enhance pro-oxidative and pro-apoptotic properties. mdpi.com

Furthermore, some of these compounds can interfere with the cell cycle. For example, certain derivatives have been observed to cause cell cycle arrest at the S and G2/M phases in A549 lung cancer cells and at the G2/M phase in HepG2 liver cancer cells. mdpi.com Another important mechanism is the inhibition of nuclear factor-kappa B (NF-κB) transcriptional activity. nih.gov NF-κB is a protein complex that plays a key role in regulating the immune response to infection and is implicated in cancer. A specific 5-chloro-dihydronaphthofuran derivative exhibited both outstanding cytotoxicity and NF-κB inhibitory activities. nih.gov

Anti-inflammatory Properties and Cellular Pathways

Analogues of this compound have demonstrated significant anti-inflammatory potential by inhibiting the production of key inflammatory mediators. A primary target is nitric oxide (NO), a signaling molecule that, in excess, contributes to inflammation. mdpi.comnih.gov In laboratory models using macrophage cells stimulated with lipopolysaccharide (LPS), various naphthol and naphthoate derivatives have been shown to significantly inhibit the production of NO. nih.govnih.govmdpi.com

For instance, methyl-1-hydroxy-2-naphthoate (MHNA) was found to markedly inhibit the release of NO in LPS-stimulated macrophages. nih.gov This inhibitory action is often dose-dependent. mdpi.comresearchgate.net The suppression of NO production is a crucial aspect of the anti-inflammatory profile of these compounds, suggesting their potential to mitigate inflammatory processes. nih.gov

Beyond inhibiting NO production, naphthoate analogues also modulate the expression of key enzymes involved in the inflammatory cascade, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.govcaldic.comresearchgate.net These enzymes are responsible for producing nitric oxide and prostaglandins, respectively, which are potent inflammatory mediators. nih.gov

Studies have shown that compounds like methyl-1-hydroxy-2-naphthoate can suppress the protein and mRNA expression of both iNOS and COX-2 in LPS-stimulated macrophages. nih.gov This indicates that the anti-inflammatory action occurs at the genetic level, by preventing the synthesis of these pro-inflammatory enzymes. nih.govsemanticscholar.org By down-regulating the expression of iNOS and COX-2, these compounds effectively reduce the inflammatory response. This is often achieved through the suppression of signaling pathways like NF-κB and mitogen-activated protein kinases (MAPKs). nih.gov

Nuclear Factor Kappa B (NF-κB) Pathway Interactions

The transcription factor Nuclear Factor Kappa B (NF-κB) is a crucial regulator of cellular responses to stress, inflammation, and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon activation by various stimuli, it translocates to the nucleus to regulate the expression of target genes.

As of the latest literature review, no specific in vitro studies have been published detailing the direct interactions of this compound with the NF-κB signaling pathway. Research on related compounds, such as certain naphthoquinones, has shown modulation of this pathway; for instance, Plumbagin has been found to inhibit NF-κB activation. nih.gov However, such findings cannot be directly extrapolated to this compound. Therefore, its role, if any, in modulating NF-κB activity remains to be elucidated.

Enzyme Inhibition and Activation Studies (e.g., MqnD)

Investigations into the effects of chemical compounds on enzyme activity are fundamental to understanding their biological roles. This includes studies on both inhibition and activation of specific enzymes.

Currently, there is no publicly available research or data from in vitro studies on the inhibitory or activatory effects of this compound on the enzyme MqnD. The specific enzymatic targets of this compound have not yet been identified in the scientific literature.

Protein Interaction Studies (e.g., Binding Investigations, Mcl-1 Oncoprotein Inhibition)

The study of how small molecules interact with proteins is a cornerstone of drug discovery and molecular biology. The Myeloid cell leukemia-1 (Mcl-1) oncoprotein is a key member of the Bcl-2 family of proteins and is a critical survival factor in many human cancers, making it an attractive target for inhibitors.

There are currently no published in vitro studies that specifically investigate the binding of this compound to the Mcl-1 oncoprotein or its potential inhibitory effects. While various small molecules have been identified as Mcl-1 inhibitors, with binding affinities determined through methods like fluorescence polarization-based competitive assays, this compound is not among them. austinpublishinggroup.com The ability of this compound to interact with Mcl-1 or other proteins remains an open area for investigation.

DNA Interaction Mechanisms (e.g., Noncovalent Association)

The interaction of small molecules with DNA can occur through covalent or noncovalent mechanisms, such as intercalation or groove binding. These interactions can have significant biological consequences, including the modulation of DNA replication and transcription.

No in vitro research has been documented that explores the mechanisms of interaction between this compound and DNA. Therefore, it is unknown whether this compound can associate with DNA noncovalently or through any other mechanism. Studies on other molecules have utilized techniques like UV-visible spectroscopy, circular dichroism, and viscosity measurements to characterize DNA binding, but such data is not available for this compound.

Enzymatic Transformation and Metabolism Research

Understanding the enzymatic transformation and metabolism of a compound is crucial for determining its biological fate and potential activity. In vitro metabolism studies, often using liver microsomes or hepatocytes, can identify metabolic pathways and resulting metabolites.

To date, there are no specific in vitro studies on the enzymatic transformation and metabolism of this compound. Research on the metabolism of structurally related compounds, such as 2-methylnaphthalene, has identified various oxidative metabolites, including naphthoic acid and its conjugates. nih.gov However, the metabolic pathways for this compound, which contains both a chloro and a methyl ester group, have not been investigated.

Applications in Advanced Materials and Chemical Biology Research

Precursors in Pharmaceutical and Agrochemical Synthesis

The structural motif of a chloro-substituted aromatic carboxylic acid or its ester is a common feature in a variety of bioactive molecules. While direct applications of Methyl 5-chloro-2-naphthoate are specific, the utility of analogous structures highlights its potential as a valuable precursor in the synthesis of complex pharmaceutical and agrochemical compounds.

Building Blocks for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the naphthalene (B1677914) scaffold provides a robust foundation for creating novel, complex heterocyclic systems. researchgate.net this compound, and its close derivatives, serve as important building blocks for synthesizing such molecules. The electron-rich naphthalene ring system has multiple reactive sites that can be utilized in various organic transformations to construct diverse nitrogen- and oxygen-containing heterocycles. researchgate.net

A significant example is the use of the 5-chloro-naphthalene framework in the synthesis of 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid amides. plos.org These compounds, which feature a furan (B31954) ring fused to the naphthalene core, have been designed and synthesized as novel scaffolds for anticancer agents. plos.org The synthesis of these naphthofurans demonstrates how the naphthalene backbone can be elaborated into more complex, biologically active heterocyclic structures. The versatility of 2-naphthol, a closely related precursor, in multicomponent reactions to build diverse heterocyclic frameworks further highlights the potential of naphthoate derivatives as foundational starting materials in synthetic organic chemistry. researchgate.net

Molecular Probes for Protein Interactions (e.g., Fluorinated Tryptophan Derivatives)

Based on the available research, there is no direct scientific literature linking this compound to the synthesis of molecular probes for protein interactions, specifically in the context of fluorinated tryptophan derivatives. The synthesis of such probes typically originates from indole-based precursors to build the tryptophan side chain. plos.orgnih.gov

Role in Supramolecular Chemistry and Drug Design

The naphthalene scaffold is a recognized "privileged structure" in drug design, capable of interacting with a wide range of biological targets. researchgate.net The design of novel therapeutics often involves modifying such core structures to optimize binding affinity, selectivity, and pharmacokinetic properties. Computational studies on substituted naphthoic acids have been performed to understand how different substituents influence the molecule's chemical and structural properties, which is critical for rational drug design. nih.gov

A compelling application of a closely related scaffold is in the design of novel anticancer agents. Researchers have successfully used the 5-chloro-naphthalene backbone to create a series of 5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs. plos.org These molecules were specifically designed as potential inhibitors of NF-κB, a protein complex that plays a key role in cancer development. plos.org This work exemplifies the "scaffold hopping" strategy, where a known core structure is modified to generate new drug candidates with improved or novel activities. nih.govmdpi.com The resulting naphthofuran derivatives exhibited potent cytotoxicity against several human cancer cell lines, validating the use of the 5-chloro-naphthalene scaffold in the design of new therapeutic agents. plos.org

Contributions to Aromaticity and Polycyclic Aromatic Hydrocarbon (PAH) Research

This compound is a derivative of naphthalene, one of the most well-studied polycyclic aromatic hydrocarbons (PAHs). PAHs are significant environmental pollutants, and understanding their fate and degradation is a major area of research. researchgate.net Studies on the anaerobic biodegradation of naphthalene have revealed that a central metabolite in the pathway is 2-naphthoic acid. nih.govnih.gov Microorganisms activate the stable naphthalene ring by carboxylating it to form 2-naphthoic acid, which is then further metabolized through ring reduction and cleavage. nih.govnih.gov The study of 2-naphthoic acid and its derivatives like this compound is therefore directly relevant to understanding the biological breakdown of PAH pollutants in the environment. nih.gov

Furthermore, the electronic and structural properties of substituted aromatic systems are of fundamental interest in chemistry. Computational studies on substituted naphthoic acids help elucidate the effects of substituents on the molecule's aromaticity and reactivity. nih.gov These theoretical investigations, which analyze properties like HOMO-LUMO gaps, bond lengths, and electrostatic potentials, contribute to the broader understanding of aromatic systems and how they are perturbed by functional groups like the chloro and methyl ester groups present in this compound. nih.gov

Table 1: Research Focus on Naphthoic Acid in PAH Degradation

| Research Area | Key Findings | Relevance of this compound |

|---|---|---|

| Anaerobic Biodegradation | Naphthalene is activated by carboxylation to 2-naphthoic acid. nih.govnih.gov | The core structure is a key metabolite in PAH breakdown. |